molecular formula C21H15N5O6S B3865038 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B3865038
M. Wt: 465.4 g/mol
InChI Key: BDFWCGUATAKYNK-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as DNPH-BTH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, studies suggest that it may exert its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 and lipoxygenase. It may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. It has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has demonstrated antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments is its ability to selectively detect metal ions and nitroaromatic compounds. However, its potential toxicity and limited solubility in water may pose limitations in certain experiments.

Future Directions

Possible future directions for the study of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields, including medicine, environmental monitoring, and material science.
In conclusion, 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is a chemical compound that has shown promise in scientific research due to its various biological activities and potential applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in different fields.

Scientific Research Applications

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a chemosensor for the detection of nitroaromatic compounds.

properties

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O6S/c1-31-19-10-13(12-22-24-21-23-15-4-2-3-5-20(15)33-21)6-8-18(19)32-17-9-7-14(25(27)28)11-16(17)26(29)30/h2-12H,1H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFWCGUATAKYNK-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]hydrazinyl}-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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